![molecular formula C28H28F3N5 B2987600 5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 956910-31-9](/img/structure/B2987600.png)
5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine” is a complex organic molecule. It contains several functional groups including a benzylpiperazine, a trifluoromethyl group, and an amine group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The trifluoromethyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence properties such as solubility .Scientific Research Applications
DNA Binding and Fluorescent Staining
Compounds like Hoechst 33258 and its analogues, which share structural motifs with the compound , are known for their ability to bind to the minor groove of double-stranded DNA. This property makes them useful for fluorescent DNA staining, which is crucial for various biological and medical research applications, including chromosome and nuclear staining and analysis of DNA content in cells (Issar & Kakkar, 2013).
Synthetic Building Blocks for Heterocyclic Compounds
The synthesis and reactivity of compounds containing pyrazoline, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, indicate their value as building blocks for creating a wide array of heterocyclic compounds. These compounds are pivotal in the development of pharmaceuticals, dyes, and materials science (Gomaa & Ali, 2020).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism of drugs is crucial for predicting drug interactions and effects. Studies on cytochrome P450 isoforms in human liver microsomes provide essential insights into the metabolism of various drugs, including those containing piperazine and pyrazole derivatives. This research helps in assessing drug-drug interaction potential and optimizing drug therapy (Khojasteh et al., 2011).
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, which share a similar motif with the compound , have been explored for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, particularly on specific positions of the pyrazole nucleus, significantly impacts the activity profile of these compounds, making them potential candidates for novel anti-inflammatory and antibacterial agents (Kaur, Kumar, & Gupta, 2015).
Therapeutic Applications of Pyrazolines
Recent research highlights the diverse biological properties of pyrazoline derivatives, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This underscores the potential of pyrazolines, and by extension, related compounds, in therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQFBJZEHXXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

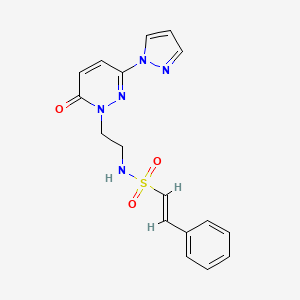
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 2,4-difluorobenzoate](/img/structure/B2987518.png)
![1-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2987521.png)
![4-bromo-2-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2987522.png)
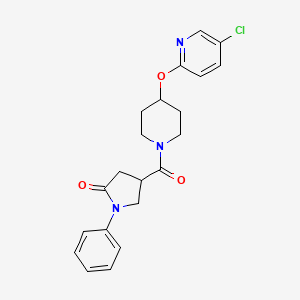
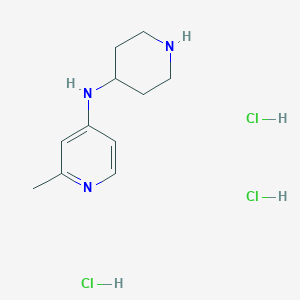
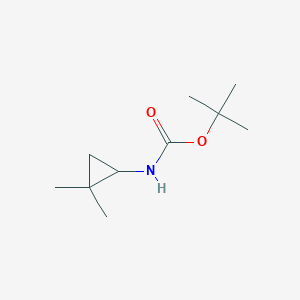
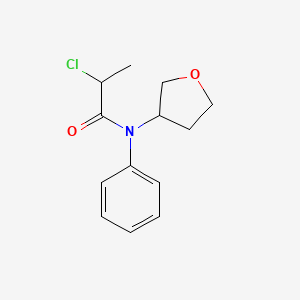
![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2987531.png)
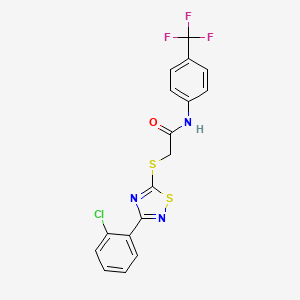
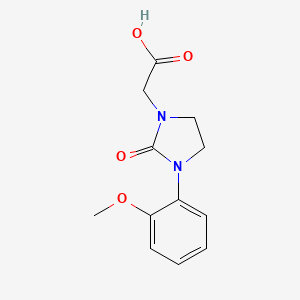
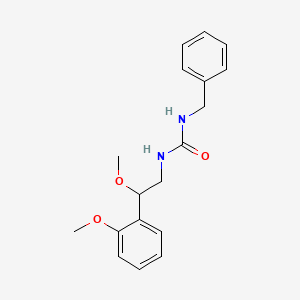
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2987539.png)
![3-[(2-Fluorophenyl)methyl]-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2987540.png)